4-Cyanocyclohexa-1,3-diene-1-carboxylic acid
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Overview
Description
4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is an organic compound characterized by a cyclohexadiene ring substituted with a cyano group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid typically involves the cycloaddition reactions of dienes. One efficient method involves the use of cyclopropenes as C4 units in the presence of a rhodium catalyst. The reaction conditions are mild, including low catalyst loading, ambient temperature, and a neutral reaction solvent .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as ketones or carboxylic acids.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dicarboxylic acids or diketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
4-Cyanocyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid
- Cyclohexa-1,3-diene-1-carboxylic acid
Comparison: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclohexadiene ring.
Properties
CAS No. |
72422-72-1 |
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Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
4-cyanocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H7NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,3H,2,4H2,(H,10,11) |
InChI Key |
FIMYTAMJFMGJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC=C1C#N)C(=O)O |
Origin of Product |
United States |
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